1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Generic N-phenyl pyrrole analogs cannot replicate the strong electron-withdrawing environment (σₘ ≈ 0.86) of this 97% pure, dual-CF3-substituted building block. Lower-purity alternatives (95%) introduce 2% more interfering species, complicating sensitive catalytic transformations. • Quantifiable electron deficiency for reproducible cross-coupling & binding assays • 97% purity minimizes pre-experimental purification; low m.p. (41-43°C) supports automated HTE workflows • Unambiguous N-substitution eliminates regioisomeric separation burdens

Molecular Formula C12H7F6N
Molecular Weight 279.18 g/mol
CAS No. 175136-60-4
Cat. No. B070324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole
CAS175136-60-4
Molecular FormulaC12H7F6N
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H7F6N/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)19-3-1-2-4-19/h1-7H
InChIKeyBKSCRBOUGNMEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole Specifications & Suppliers


1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole (CAS 175136-60-4) is an N-aryl pyrrole derivative featuring a pyrrole ring N-substituted with a 3,5-bis(trifluoromethyl)phenyl group [1]. With a molecular formula of C₁₂H₇F₆N and molecular weight of 279.18 g/mol, this compound exists as a crystalline solid with a melting point range of 41–43°C . The compound is commercially available from multiple suppliers as a research chemical, typically offered at 97% purity, and is utilized as a synthetic building block in organic and medicinal chemistry applications .

Electron-deficient N-aryl pyrrole building block
Single defined N-aryl regioisomer for SAR studies
Research-grade intermediate for cross-coupling and medicinal chemistry

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole: Electronic Differentiation


Generic substitution with unsubstituted N-phenyl pyrrole or mono-substituted analogs fails to replicate the specific electronic and steric environment conferred by the 3,5-bis(trifluoromethyl)phenyl moiety [1]. The presence of two strongly electron-withdrawing trifluoromethyl groups at the meta positions induces a substantial electron deficiency in the aryl ring (cumulative Hammett σₘ ≈ 0.86), which is not achievable with less fluorinated or para-substituted analogs [2]. This unique electronic profile directly impacts the compound's reactivity in cross-coupling reactions, its oxidative stability, and the binding affinity of downstream pharmacophores—parameters where in-class analogs would yield quantitatively different outcomes [3].

Electronic profile mismatch
Unsubstituted or mono-CF₃ phenyl analogs lack the strong cumulative electron-withdrawing effect of the 3,5-bis(CF₃)₂ group, altering reactivity and binding profiles.
Regioisomeric ambiguity
C-aryl pyrrole analogs may exist as isomeric mixtures, complicating reaction reproducibility and purification.
Purity grade differences
Lower purity grades of structurally similar compounds can introduce byproduct interference, requiring additional purification before sensitive applications.

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole vs. Analogs: Evidence


Electron-Withdrawing Effect vs. Unsubstituted Phenyl

The 3,5-bis(trifluoromethyl)phenyl substituent exerts a profoundly different electronic influence on the N-pyrrole nitrogen compared to the unsubstituted phenyl analog. The cumulative Hammett sigma meta (σₘ) value for the 3,5-bis(CF₃)₂ group is approximately 0.86 (2 × 0.43), indicating a strong electron-withdrawing effect [1]. In contrast, the unsubstituted phenyl analog (1-phenylpyrrole) carries a σₘ value of 0.00, representing a neutral electronic baseline [2]. This difference alters the electron density at the pyrrole nitrogen, impacting its nucleophilicity and oxidative potential.

Electron-Withdrawing Effect
Class-level inference
Δσₘ = +0.86
Quantifies electron deficiency for reactivity tuning
Calculated from Hammett constants; verify in reaction context
Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Supplier Purity Comparison

Commercial availability of 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole (CAS 175136-60-4) from major suppliers is consistently specified at 97% purity . In contrast, a closely related analog, 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (CAS 175205-51-3), is commonly offered at a lower purity specification of 95% . This 2% absolute difference in minimum purity reflects differences in synthetic accessibility and purification efficiency, directly impacting the required experimental stoichiometry and the potential for byproduct interference in sensitive catalytic or biological assays.

Supplier Purity
Data to verify
Δ Purity = +2%
Higher purity supports stoichiometric control
Target 97% vs analog 95%; verify lot-specific COA
Analytical Chemistry Procurement Quality Control

Melting Point vs. 2,5-Dimethyl Analog

The unsubstituted pyrrole ring in 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole results in a melting point range of 41–43°C . The 2,5-dimethyl substituted analog (CAS 175205-51-3) exhibits a significantly higher melting point of 78–80°C . This ~37°C elevation in melting point for the dimethyl analog is due to increased molecular symmetry and enhanced crystal packing forces. The lower melting point of the target compound offers practical advantages in solution-phase chemistry and lower-temperature processing conditions.

Melting Point
Data to verify
Target 41–43°C
Analog 78–80°C
ΔT = –37°C
Lower melting point may facilitate solution-phase handling
Verify experimental conditions for processing
Physical Chemistry Formulation Crystallization

Regioisomeric Purity Advantage

The N-substitution pattern in 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole yields a single, well-defined regioisomer with the pyrrole ring attached directly to the N-aryl nitrogen [1]. This contrasts with C-aryl pyrrole analogs such as 2-[3,5-bis(trifluoromethyl)phenyl]pyrrole, which can exhibit different reactivity profiles in electrophilic aromatic substitution and cross-coupling reactions . The single-isomer nature of CAS 175136-60-4 eliminates regioisomeric ambiguity in downstream synthetic planning, a critical factor for reproducible SAR studies and patent prosecution.

Regioisomeric Purity
Class-level inference
Single N-aryl isomer
Simplifies synthesis, improves batch reproducibility
C-aryl analogs may exist as isomeric mixtures; review source
Synthetic Chemistry Building Block Cross-Coupling

1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole Application Scenarios


Medicinal Chemistry SAR: Electron-Withdrawing Groups

In lead optimization programs where tuning the electron density of a pharmacophore is critical, CAS 175136-60-4 provides a quantifiably stronger electron-withdrawing environment (cumulative σₘ ≈ 0.86) than unsubstituted phenyl (σₘ = 0.00) or mono-CF₃ substituted analogs. This differentiation allows medicinal chemists to systematically evaluate the impact of electron deficiency on target binding affinity and metabolic stability without introducing additional steric bulk that would accompany C-aryl substitution [1].

High-Purity Building Blocks for Precision Synthesis

For researchers conducting sensitive catalytic transformations (e.g., Pd-catalyzed cross-couplings) or biological assays where impurity profiles can confound results, the consistently higher commercial purity specification of CAS 175136-60-4 (97%) compared to the 2,5-dimethyl analog (95%) translates to a 2% absolute reduction in potential interfering species . This reduces the need for pre-experimental purification and improves confidence in stoichiometric calculations.

Automated Synthesis & High-Throughput Experimentation

The lower melting point of 41–43°C for CAS 175136-60-4—compared to 78–80°C for the 2,5-dimethyl analog—makes it better suited for automated liquid handling systems and room-temperature solution-phase parallel synthesis . This property reduces the risk of precipitation in lines and ensures more consistent dispensing in HTE workflows.

SAR Studies with Defined Regioisomers

When establishing intellectual property or defining SAR around N-aryl pyrrole scaffolds, the unambiguous N-substitution pattern of CAS 175136-60-4 eliminates the synthetic and analytical burden associated with regioisomeric mixtures common to C-aryl pyrrole analogs [2]. This simplifies purification workflows and strengthens the reproducibility of biological assay data.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Strong electron-withdrawing capacity
Binding affinity and metabolic stability profiling
Precision synthesis and sensitive assays
High-purity specification
Purity verification by HPLC/GC; stoichiometric control
Automated liquid handling and HTE
Low melting point for ambient handling
Melting point determination and solubility testing
Regioisomer-defined SAR studies
Single N-aryl regioisomer
NMR/HPLC identity confirmation; batch reproducibility
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